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molecular formula C17H18BrNO B8374757 6-Bromo-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydro-quinoline

6-Bromo-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydro-quinoline

Cat. No. B8374757
M. Wt: 332.2 g/mol
InChI Key: HLBIATYWCPRIPY-UHFFFAOYSA-N
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Patent
US08466114B2

Procedure details

To a stirred solution of 6-bromo-1,2,3,4-tetrahydro-quinoline (3.00 g, 12.1 mmol) in dimethylformamide (25 mL) was added potassium carbonate (3.3 g, 24.1 mmol), sodium iodide (0.905 g, 6.0 mmol) and 4-methoxybenzyl chloride (2.5 mL, 18.1 mmol) and heated at 50° C. After 18 h, reaction mixture was cooled to room temperature and quenched by the addition of water and extracted with ethyl acetate (2×20 mL). The organic layer was washed with water (2×20 mL), brine (20 mL), dried over sodium sulfate, concentrated and purified by the silica gel column chromatography to furnish 6-bromo-1-(4-methoxy-benzyl)-1,2,3,4-tetrahydro-quinoline (2.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26]Cl)=[CH:24][CH:23]=1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:26][C:25]1[CH:28]=[CH:29][C:22]([O:21][CH3:20])=[CH:23][CH:24]=1)[CH2:7][CH2:6][CH2:5]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2CCCNC2=CC1
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.905 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2CCCN(C2=CC1)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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